(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Description
(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H9FN2O4S and its molecular weight is 344.32. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has identified (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)thiazolidine-2,4-dione derivatives as potential anticancer agents. Specifically, derivatives have been synthesized and tested for their efficacy against human breast cancer cell lines, with some compounds exhibiting significant anticancer activity. This suggests the compound's potential utility in developing new therapeutic agents for cancer treatment (Kumar & Sharma, 2022).
Antimicrobial and Antitubercular Properties
Another area of application is in the development of antimicrobial and antitubercular agents. Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. These studies have found that certain derivatives possess notable antibacterial, antifungal, and antitubercular activities, offering a pathway for the creation of new treatments for infectious diseases (Samadhiya et al., 2014).
Structural and Computational Analysis
Further research has focused on the molecular structure and computational analysis of thiazolidine-2,4-dione derivatives. Studies involving X-ray diffraction and DFT calculations have provided insights into the molecular geometry, electronic structure, and potential reactivity of these compounds, contributing to a deeper understanding of their interactions at the molecular level and paving the way for rational drug design (Benhalima et al., 2011).
Corrosion Inhibition
Additionally, thiazolidine-2,4-dione derivatives have been investigated for their application as corrosion inhibitors. Studies demonstrate their effectiveness in protecting carbon steel against corrosion in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal structures and machinery (Chaouiki et al., 2022).
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4S/c17-11-5-7-12(8-6-11)18-15(20)14(24-16(18)21)9-10-3-1-2-4-13(10)19(22)23/h1-9H/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPOQSVNZNXMFY-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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